N-Acetyl-T4; N-Acetyl-L-thyroxine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-thyroxine involves the acetylation of L-thyroxine. One common method includes the reaction of L-thyroxine with acetic anhydride in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

Industrial production of N-Acetyl-L-thyroxine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetyl-L-thyroxine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert N-Acetyl-L-thyroxine to its reduced forms.

Substitution: Substitution reactions can occur at the iodine atoms or the acetyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenation reagents like iodine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of iodinated derivatives, while reduction can produce deiodinated forms .

Wissenschaftliche Forschungsanwendungen

N-Acetyl-L-thyroxine has several scientific research applications, including:

Chemistry: It is used as a reference compound in the study of thyroid hormone analogues.

Biology: It is used to study the binding affinity of thyroid hormones to thyroxine-binding globulin.

Industry: It is used in the production of thyroid hormone analogues and related compounds.

Wirkmechanismus

N-Acetyl-L-thyroxine exerts its effects by binding to thyroid hormone receptors in the body. It has a lower binding affinity to thyroxine-binding globulin compared to L-thyroxine, which affects its bioavailability and activity . The molecular targets and pathways involved include the regulation of metabolic processes and modulation of gene expression related to thyroid hormone activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L-thyroxine: The parent compound of N-Acetyl-L-thyroxine, widely used in the treatment of hypothyroidism.

Triiodothyronine (T3): Another thyroid hormone with higher potency but shorter half-life.

Diiodothyronines: Metabolites of thyroid hormones with distinct biological activities.

Uniqueness

N-Acetyl-L-thyroxine is unique due to its acetylated structure, which affects its binding affinity and biological activity. Unlike L-thyroxine, it has a lower binding affinity to thyroxine-binding globulin, making it less potent but potentially useful in specific therapeutic applications .

Biologische Aktivität

N-Acetyl-T4, or N-Acetyl-L-thyroxine, is a modified form of thyroxine (T4), a critical hormone produced by the thyroid gland. Understanding its biological activity is essential for elucidating its potential therapeutic applications and mechanisms of action. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of N-Acetyl-T4's biological activity.

Overview of Thyroxine (T4)

Thyroxine (T4) is primarily known for its role in regulating metabolism, growth, and development. It is often converted into triiodothyronine (T3), which is considered the more active form of thyroid hormone. However, recent studies indicate that T4 itself possesses significant intrinsic biological activity, influencing various physiological processes independently of T3.

Genomic and Non-Genomic Effects:

- Genomic Activity : T4 binds to thyroid hormone receptors (TRs) in the nucleus, regulating gene expression related to metabolism and growth. For instance, studies have shown that T4 can increase the expression of genes involved in cholesterol metabolism and cell proliferation .

- Non-Genomic Activity : T4 also exerts rapid effects through non-genomic pathways. It can interact with integrin αvβ3 on cell membranes, influencing processes such as angiogenesis and neuronal migration . This dual mechanism highlights the complexity of T4's actions in biological systems.

Case Studies

- Thyroid Hormone Replacement Therapy : In a study involving women with subclinical hypothyroidism treated with L-thyroxine, significant improvements were observed in serum levels of procollagen-III-peptide, indicating enhanced metabolic activity associated with thyroid hormone treatment . While this study did not specifically examine N-Acetyl-T4, it underscores the importance of thyroid hormones in metabolic regulation.

- Traumatic Brain Injury (TBI) : Research indicates that treatment with thyroid hormones can mitigate brain edema following TBI. Although N-Acetyl-T4 was not directly studied, the findings suggest that derivatives of T4 could potentially offer neuroprotective effects in acute injury scenarios .

Comparative Biological Activity Table

| Compound | Mechanism of Action | Biological Effects | Clinical Applications |

|---|---|---|---|

| Thyroxine (T4) | Genomic & Non-genomic; binds to TRs | Regulates metabolism, growth | Hypothyroidism treatment |

| N-Acetyl-T4 | Potentially similar to T4; altered pharmacokinetics | Anticipated metabolic regulation | Needs further research for clinical use |

Research Findings

Recent investigations into the intrinsic activity of T4 have demonstrated that it can influence gene expression even in the absence of T3. For example, a study found that T4 administration led to significant changes in gene regulation related to cell proliferation and cholesterol metabolism . Moreover, evidence suggests that T4 can activate pathways independent of its conversion to T3, which may be particularly relevant for understanding the actions of N-Acetyl-T4.

Eigenschaften

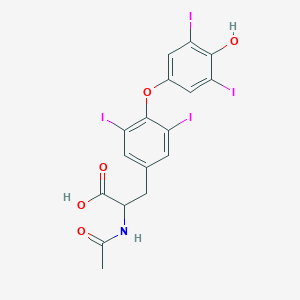

IUPAC Name |

2-acetamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13I4NO5/c1-7(23)22-14(17(25)26)4-8-2-12(20)16(13(21)3-8)27-9-5-10(18)15(24)11(19)6-9/h2-3,5-6,14,24H,4H2,1H3,(H,22,23)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERGVJCCFAPEMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13I4NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

818.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.